5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
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Description
5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H23N3O and its molecular weight is 393.49. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures
Research on dihydrobenzopyrazoloquinolines, compounds closely related to the one you're interested in, shows that the effect of substitution on these molecules can significantly impact their supramolecular aggregation. These compounds can form dimers, sheets, or even complex three-dimensional frameworks based on their specific substitutions, which could be crucial for understanding the potential applications of "5-benzyl-8-ethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline" in materials science or nanotechnology (Portilla et al., 2005).
Synthesis and Pharmacological Assessment
A study on the synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline derivatives reports the production of tacrine analogues with potential inhibitory effects on acetylcholinesterase, suggesting possible therapeutic applications in conditions like Alzheimer's disease. This implies that the compound of interest might have pharmacological properties worth exploring (Silva et al., 2011).
Heterocyclic Chemistry
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation as potential antimicrobial agents highlight the chemical versatility and biological relevance of pyrazoloquinoline compounds. This suggests that "this compound" could also have antimicrobial properties or serve as a scaffold for developing new antimicrobial agents (Holla et al., 2006).
Properties
IUPAC Name |
5-benzyl-8-ethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(17-29(24)16-19-7-5-4-6-8-19)25(27-28-26)20-11-9-18(2)10-12-20/h4-15,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZRSDQENMJDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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